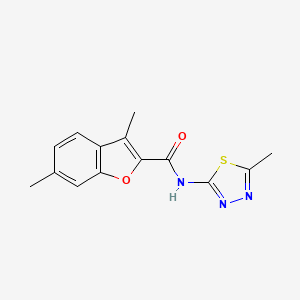![molecular formula C20H24N2O3 B4679326 3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679326.png)
3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
描述
3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as R-MDMA, is a synthetic compound that has been researched for its potential therapeutic applications. It is a derivative of MDMA, which is a popular recreational drug that has been shown to have therapeutic effects in certain contexts. MDMA has been studied for its potential to treat post-traumatic stress disorder (PTSD) and other mental health conditions, and R-MDMA is a compound that has been developed in an effort to create a safer and more effective alternative to MDMA.
作用机制
The mechanism of action of 3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide is similar to that of MDMA. This compound acts on the serotonin system in the brain, causing the release of serotonin and other neurotransmitters. This leads to a feeling of euphoria and increased empathy, which are thought to be beneficial in the treatment of mental health conditions such as PTSD.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to cause the release of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in mood regulation and emotional processing. This compound has also been shown to increase heart rate and blood pressure, which can be a concern in certain contexts.
实验室实验的优点和局限性
One advantage of using 3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide in lab experiments is that it has been shown to be less toxic and less likely to produce negative side effects than MDMA. This makes it a safer alternative for researchers who are studying the effects of these compounds on the brain and behavior. However, one limitation of using this compound is that it is a relatively new compound, and there is still much that is unknown about its effects. More research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
未来方向
There are a number of future directions that could be pursued in the study of 3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide. One area of research could focus on the potential therapeutic applications of this compound in the treatment of mental health conditions such as PTSD. This could involve clinical trials to determine the safety and efficacy of this compound in humans. Another area of research could focus on the biochemical and physiological effects of this compound, including its effects on the serotonin system and other neurotransmitter systems in the brain. Finally, more research is needed to fully understand the advantages and limitations of using this compound in lab experiments, including its potential for use in animal models of mental health conditions.
科学研究应用
3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of mental health conditions such as PTSD. Preclinical studies have shown that this compound has similar effects to MDMA, including the release of serotonin and the activation of certain brain regions that are associated with positive emotional experiences. However, this compound has been shown to be less toxic and less likely to produce negative side effects than MDMA.
属性
IUPAC Name |
3,5-dimethoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-5-7-17(8-6-15)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJRALEOQVQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4679247.png)

![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4679262.png)
![N-(4-cyanophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4679275.png)
![5-(2-chloro-6-fluorobenzyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4679276.png)
![N-(tert-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4679278.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4679281.png)

![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B4679296.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-fluorobenzamide](/img/structure/B4679319.png)
![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4679331.png)
![propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4679337.png)
![2-ethoxy-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B4679340.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)